molecular formula C20H25NO3 B2923778 1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-65-6

1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2923778
CAS No.: 877810-65-6
M. Wt: 327.424
InChI Key: BWLCTYXELLMQLF-UHFFFAOYSA-N
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Description

1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structure combining chroman and piperidine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins via oxa-Michael/1,6-conjugated addition . This reaction provides an efficient route to functionalized chroman-spirobenzofuran-2-one scaffolds with good yields and diastereoselectivities.

Chemical Reactions Analysis

1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets and pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as spirooxindoles and spirobenzofuranones . These compounds share similar structural features but differ in their ring systems and functional groups. The uniqueness of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its combination of chroman and piperidine rings, which imparts distinct physicochemical properties and biological activities.

Similar compounds include:

  • Spirooxindoles
  • Spirobenzofuranones
  • Spiroindoles

Properties

IUPAC Name

1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-17-14-20(24-18-9-5-4-8-16(17)18)10-12-21(13-11-20)19(23)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLCTYXELLMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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